Superior Activity of Cefteram Pivoxil Against Cefaclor-Resistant Escherichia coli: MIC90 Comparison with Six Oral Antibiotics
Against clinical isolates of cefaclor-resistant Escherichia coli (CCL MIC ≥12.5 μg/mL, n=37 strains), cefteram (the active metabolite of cefteram pivoxil) demonstrated an MIC90 of 3.13 μg/mL, which was 2-fold lower than cefditoren (6.25 μg/mL), 8-fold lower than cefpodoxime and cefdinir (25 μg/mL each), and 16-fold lower than cefixime (50 μg/mL). Cefteram's MIC90 was comparable to norfloxacin (3.13 μg/mL), a fluoroquinolone control [1]. Notably, among all tested cephalosporins, the difference in MIC90 between cephem-susceptible and cephem-resistant E. coli strains was smallest for cefteram, indicating the most preserved antibacterial activity against resistant isolates [1]. In a mouse urinary tract infection model using a cephem-resistant E. coli strain (TK-776), the in vivo therapeutic efficacy of cefteram pivoxil exceeded that of cefditoren pivoxil, cefdinir, cefaclor, and cefixime [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) against cefaclor-resistant E. coli clinical isolates |
|---|---|
| Target Compound Data | MIC90 = 3.13 μg/mL (cefteram) |
| Comparator Or Baseline | Cefditoren: 6.25 μg/mL; Cefpodoxime: 25 μg/mL; Cefdinir: 25 μg/mL; Cefixime: 50 μg/mL; Amoxicillin: >100 μg/mL; Cefaclor: >100 μg/mL |
| Quantified Difference | 2-fold more potent than cefditoren; 8-fold more potent than cefpodoxime/cefdinir; 16-fold more potent than cefixime |
| Conditions | Clinical isolates (n=37), cefaclor MIC ≥12.5 μg/mL, inoculum size not specified |
Why This Matters
For procurement in clinical microbiology laboratories, this superior activity against cephem-resistant E. coli supports the inclusion of cefteram pivoxil in susceptibility testing panels where other oral cephalosporins may fail to demonstrate adequate coverage.
- [1] In vitro and in vivo antibacterial activity of cefteram pivoxil against cephem-resistant Escherichia coli. Jpn J Chemother. 2002;50(1):25-28. View Source
